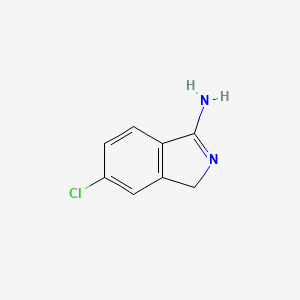

6-chloro-1H-isoindol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-isoindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXLLCGHEXJVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Chloro 1h Isoindol 3 Amine

Reactivity of the Chlorine Atom at C-6 Position

The chlorine substituent on the aromatic ring of 6-chloro-1H-isoindol-3-amine is a potential site for nucleophilic aromatic substitution (SNA_r). In this type of reaction, a nucleophile replaces the halogen atom on the aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic system and the reaction conditions. masterorganicchemistry.comlibretexts.org

The isoindole ring system itself is an ortho-quinoid structure, which can make it relatively unstable and, in many cases, less prone to nucleophilic aromatic substitution compared to other aromatic systems. researchgate.net Direct functionalization of the isoindole core has been more commonly documented through electrophilic substitution reactions. researchgate.net However, the presence of the heterocyclic system and the amine group can influence the electron density of the benzene (B151609) ring, potentially activating the C-6 position towards nucleophilic attack under specific conditions. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the chloride leaving group. libretexts.org

Nucleophilic Substitution Reactions with Varied Nucleophiles

While specific experimental data for the nucleophilic substitution reactions of this compound is not extensively documented in publicly available literature, the general principles of SNA_r allow for predictions regarding its reactivity with various nucleophiles. masterorganicchemistry.comlibretexts.org Such reactions are known to occur on other activated chloro-aromatic compounds, often in the presence of a base and sometimes requiring heat. d-nb.info

The chlorine atom at the C-6 position can theoretically be displaced by primary or secondary amines. This reaction would lead to the formation of 6-amino-substituted isoindole derivatives. Generally, these reactions on activated aryl halides can proceed readily, sometimes even at room temperature, to yield the corresponding substituted amines. libretexts.org The reaction is typically performed in a suitable solvent and may require a base to neutralize the hydrogen chloride (HCl) generated. d-nb.info

Thiols and their conjugate bases (thiolates) are effective nucleophiles for SNA_r reactions. The reaction of this compound with a thiol would be expected to yield a 6-(alkylthio)- or 6-(arylthio)-1H-isoindol-3-amine derivative. These reactions are commonly carried out under basic conditions to generate the more nucleophilic thiolate anion. d-nb.info

Alkoxides (RO⁻), the conjugate bases of alcohols, can also serve as nucleophiles to displace the chlorine atom, resulting in the formation of a 6-alkoxy-1H-isoindol-3-amine. These reactions typically require an alcohol solvent and a strong base to generate the alkoxide nucleophile. The reactivity would depend on the specific alkoxide used and the reaction conditions. masterorganicchemistry.com

Reactions with Thiols

Reactivity of the Amine Functionality at C-3 Position

The primary amine group at the C-3 position is a key functional handle for derivatization. As a nucleophile, it readily participates in reactions with various electrophiles, most notably in acylation reactions.

Acylation Reactions

Acylation is a fundamental reaction of primary amines. The amine group of this compound can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides. google.com This reaction results in the formation of an amide bond, yielding N-(6-chloro-1H-isoindol-3-yl)amides.

This process involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to scavenge the acidic byproduct (e.g., HCl) that is formed. google.com Similar N-acylation reactions have been demonstrated on related amine-containing heterocyclic systems, such as the reaction of 3-arylallylamines with maleic anhydride (B1165640) to form complex isoindole derivatives. acs.org

Alkylation Reactions

The nitrogen atoms in this compound possess nucleophilic character, making them susceptible to alkylation reactions. The presence of two distinct nitrogen environments—the endocyclic nitrogen and the exocyclic amino group—allows for potential regioselective alkylation depending on the reaction conditions and the nature of the alkylating agent. Generally, the alkylation of amines with alkyl halides is a common method for the synthesis of more substituted amines. wikipedia.orgmasterorganicchemistry.com However, these reactions can sometimes lead to a mixture of products due to overalkylation, as the newly formed secondary or tertiary amine can also be nucleophilic. masterorganicchemistry.comlibretexts.org

In systems analogous to isoindolinones, direct alkylation has been successfully employed to introduce various substituents. For instance, the asymmetric synthesis of 3-substituted isoindolinones has been achieved through the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org This methodology involves the deprotonation of the isoindolinone nitrogen followed by reaction with an alkylating agent, demonstrating the feasibility of N-alkylation in the isoindole core. acs.orgresearchgate.net While specific studies on the direct alkylation of this compound are not extensively detailed, the principles of amine alkylation suggest that it would react with various alkylating agents.

The reaction would likely proceed via nucleophilic attack of one of the nitrogen atoms on the electrophilic carbon of an alkyl halide. The choice of base and solvent can significantly influence the reaction's outcome, potentially favoring mono-alkylation or leading to the formation of quaternary ammonium (B1175870) salts with exhaustive methylation. masterorganicchemistry.comlibretexts.org

Below is a table of representative alkylating agents and the expected products from the alkylation of this compound, based on general principles of amine reactivity and analogous reactions.

| Alkylating Agent | Expected Product(s) | Reaction Conditions (General) | Reference |

| Methyl Iodide | N-methyl, N,N-dimethyl, and quaternary ammonium salts | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF) | wikipedia.orgmasterorganicchemistry.com |

| Ethyl Bromide | N-ethyl and N,N-diethyl derivatives | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF) | wikipedia.orgmasterorganicchemistry.com |

| Benzyl Bromide | N-benzyl derivatives | Base (e.g., NaHMDS), solvent (e.g., THF), -78 °C to rt | acs.org |

| Allyl Bromide | N-allyl derivatives | Base (e.g., K₂CO₃), solvent (e.g., Acetone) | nii.ac.jp |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. iosrjournals.orgjuniperpublishers.com This reaction is a fundamental transformation in organic chemistry and typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. iosrjournals.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the C=N double bond of the imine. iosrjournals.org

The formation of Schiff bases is generally reversible and is often favored by the removal of water from the reaction mixture. organic-chemistry.org The reactivity of the carbonyl compound plays a significant role, with aldehydes generally being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. chemrevlett.com

While specific examples of condensation reactions involving this compound are not extensively documented in the reviewed literature, the general principles of imine formation are well-established. iosrjournals.orgjuniperpublishers.comorganic-chemistry.org Related syntheses include the one-pot, three-component condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound to yield isoindolin-1-imine derivatives. researchgate.net This indicates the capability of the isoindole scaffold to participate in such condensation-type reactions.

The resulting Schiff bases derived from this compound would be of interest due to their potential as ligands for metal complexes and as intermediates in the synthesis of more complex heterocyclic systems. iosrjournals.orgsci-hub.setsijournals.com

The following table presents a selection of carbonyl compounds that would be expected to undergo condensation with this compound to form the corresponding imines.

| Carbonyl Compound | Expected Imine Product | General Reaction Conditions | Reference |

| Benzaldehyde | N-(6-chloro-1H-isoindol-3-yl)benzenecarboximidamide | Acid or base catalysis, often with heating and removal of water | iosrjournals.orgjuniperpublishers.com |

| Acetone | N-(6-chloro-1H-isoindol-3-yl)propan-2-imine | Acid catalysis, removal of water | chemrevlett.com |

| Cyclohexanone | N-(6-chloro-1H-isoindol-3-yl)cyclohexan-1-imine | Acid catalysis, removal of water | chemrevlett.com |

| 4-Chlorobenzaldehyde | N-(6-chloro-1H-isoindol-3-yl)-N'-(4-chlorobenzylidene)hydrazine | Acid or base catalysis, often with heating and removal of water | iosrjournals.orgjuniperpublishers.com |

Tautomerism and Isomerism in Isoindol-3-amine Systems

Amino-Imino Tautomerism

Isoindol-3-amine systems, including this compound, exhibit prototropic tautomerism, specifically amino-imino tautomerism. researchgate.netresearchgate.net This phenomenon involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom, resulting in two distinct tautomeric forms: the amino tautomer (1H-isoindol-3-amine form) and the imino tautomer (isoindolin-1-imine form). d-nb.info

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the isoindole ring, the solvent, and the physical state (solution or solid). researchgate.netresearchgate.net For the parent 1H-isoindol-3-amine, studies have shown that a tautomeric equilibrium exists in solution. For example, in a DMSO-d6 solution, it exists as a mixture of the amino and imino tautomers. researchgate.net The presence of substituents can shift this equilibrium. For instance, N-alkyl derivatives of 3-iminoisoindolinone (B67203) show a preference for the imino form. researchgate.net

Computational studies on related systems, such as adenine, have shown that the stability of amino versus imino tautomers can be significantly affected by the environment, including the presence of metal ions and solvent molecules. nih.gov Similar effects would be expected to play a role in the tautomeric equilibrium of this compound. The chlorine substituent at the 6-position, being electron-withdrawing, could also influence the relative stabilities of the tautomers.

Structural Analysis of Tautomeric Forms in Different Phases

In the solid state, X-ray diffraction studies on 1-imino-1H-isoindol-3-amine and its derivatives have revealed unusual bond length distributions within the amidine fragment (NH₂–C=N). researchgate.net It was observed that in the crystal phase, the formal single C–N bond can be shorter or of similar length to the formal double C=N bond, which is attributed to strong polarization effects induced by the polar crystalline environment. researchgate.net This effect stabilizes the amino-imino tautomer in the solid state. researchgate.net

In solution, ¹H and ¹³C NMR spectroscopy are powerful tools to study the tautomeric equilibrium. researchgate.netresearchgate.net For example, in a study of phthalic imidine in DMSO-d6, a 5:1 mixture of the 3-amino-1H-isoindol-1-imine (amino tautomer) and 1,3-diiminoisoindoline (B1677754) (imino tautomer) was established by comparing the ¹³C chemical shifts with those of model compounds where the tautomerism is blocked. researchgate.net The chemical shifts of the carbon atoms in the five-membered ring are particularly sensitive to the tautomeric form.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the relative energies and geometries of the tautomers in the gas phase and in solution. acs.orgmdpi.com For unsubstituted 1H-isoindol-3-amine, semi-empirical calculations have suggested that the isoindolin-1-imine (imino) form is slightly more stable than the 1H-isoindol-3-amine (amino) form. d-nb.info

The table below summarizes key structural features that can be used to distinguish between the amino and imino tautomers of isoindol-3-amine systems.

| Feature | Amino Tautomer (1H-isoindol-3-amine form) | Imino Tautomer (isoindolin-1-imine form) | Method of Analysis | Reference |

| C=N Bond | Endocyclic C=N bond | Exocyclic C=N bond | X-ray, NMR, DFT | researchgate.netresearchgate.net |

| N-H Protons | One on endocyclic N, two on exocyclic N | One on exocyclic N, one on endocyclic N | NMR | researchgate.net |

| ¹³C NMR (C1/C3) | Distinct chemical shifts for C1 and C3 | Different chemical shifts for C1 and C3 compared to amino form | NMR | researchgate.netresearchgate.net |

| Bond Lengths (C-N) | Characteristic single and double bond lengths within the amidine fragment, subject to polarization effects in the solid state. | Different pattern of single and double bond lengths in the heterocyclic ring. | X-ray, DFT | acs.orgresearchgate.net |

Spectroscopic and Structural Elucidation of 6 Chloro 1h Isoindol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR is fundamental in defining the number, environment, and neighboring relationships of hydrogen atoms within a molecule. For isoindoline-based structures, the aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The chemical shifts are further influenced by the electronic effects of substituents.

In the case of 6-chloro-1H-isoindol-3-amine, the protons on the chlorinated benzene ring exhibit specific splitting patterns and chemical shifts. The exact peak positions and multiplicities are crucial for confirming the substitution pattern.

Table 1: Representative ¹H NMR Data for an Isoindoline (B1297411) Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.45 | d | 8.2 |

| H-5 | 7.30 | dd | 8.2, 1.8 |

| H-7 | 7.60 | d | 1.8 |

| CH₂ | 4.85 | s | - |

| NH₂ | 5.50 | br s | - |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the parent compound was not available in the searched literature.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. Carbons in aromatic rings typically resonate in the δ 110-160 ppm range, with the specific shift influenced by attached substituents.

For this compound, the carbon directly attached to the chlorine atom (C-6) would be expected to show a characteristic chemical shift. The other aromatic carbons and the sp³-hybridized carbon of the isoindole core also provide signals that are essential for complete structural confirmation.

Table 2: Representative ¹³C NMR Data for a Chloro-Substituted Isoindoline Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 155.2 |

| C-3a | 128.9 |

| C-4 | 125.4 |

| C-5 | 129.8 |

| C-6 | 134.5 |

| C-7 | 122.1 |

| C-7a | 140.3 |

| CH₂ | 52.6 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the parent compound was not available in the searched literature.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons, such as those on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For a compound like this compound, HMBC can confirm the position of the chloro substituent by showing correlations from nearby protons to the carbon atom C-6.

Carbon-13 (¹³C) NMR Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is unique to the compound and its functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

For this compound, characteristic IR absorption bands would be expected for the N-H bonds of the amine group, the C-H bonds of the aromatic ring, the C=C bonds within the ring, and the C-Cl bond. The N-H stretching vibrations of a primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are usually found above 3000 cm⁻¹, while C=C ring stretching occurs in the 1450-1600 cm⁻¹ range. The C-Cl stretch is typically observed in the lower frequency region of the spectrum (600-800 cm⁻¹).

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (NH₂) | Scissoring Bend | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Experimental determination of vibrational frequencies via FT-IR provides direct evidence for the presence of the key functional groups in this compound. The precise frequencies can be influenced by the molecular environment, including intermolecular hydrogen bonding involving the amine group. Comparing the experimental spectrum with theoretical calculations (e.g., using Density Functional Theory, DFT) can further aid in the detailed assignment of vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a cornerstone analytical technique for the molecular characterization of newly synthesized compounds, providing vital information on molecular weight and elemental composition. For isoindole derivatives, including this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely employed to confirm their structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, which allows for the determination of a molecule's elemental formula. This precision is critical in distinguishing between compounds that have the same nominal mass but different chemical formulas.

For isoindole derivatives, HRMS is used to confirm that the synthesized product has the correct elemental composition. rsc.org The experimental mass of a protonated molecule, [M+H]⁺, is compared to the calculated mass for the expected formula. For instance, in the characterization of a tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative, the experimental molecular ion peak was found at 374.1780 [M+H]⁺, which closely matched the calculated value of 374.1756, thereby confirming the compound's formation. rsc.org Similarly, HRMS analysis of other complex isoindole derivatives has been used to validate their proposed structures by matching the found mass with the calculated mass. beilstein-journals.orgnih.gov This technique is often performed using an Orbitrap high-resolution mass spectrometer, which can achieve resolutions high enough to confidently assign molecular formulas. acs.org

| Compound Structure | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3a-methyl-2-phenyl-6-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | C₂₁H₁₉NO₂ | 318.1494 | 318.1494 | beilstein-journals.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative 19a | C₂₁H₂₃NO₅ | 374.1756 | 374.1780 | rsc.org |

| N,N′-Di-Boc-2-(benzyloxy)methyl-2H-isoindole-2-carboxamidine | C₂₉H₃₅N₄O₆ | 535.2557 | 535.2572 | nih.gov |

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile, and large molecules, making it a valuable tool for the analysis of isoindole derivatives. nih.govnih.gov ESI generates gas-phase ions from a solution with minimal fragmentation, which allows for the clear determination of the molecular weight of the parent molecule. nih.gov This method is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures and reaction products. acs.org

In the study of isoindoline-1,3-dione derivatives, ESI-MS has been used to confirm the structure of newly synthesized compounds and to propose fragmentation pathways for the resulting pseudo-molecular ions. nih.govsemanticscholar.org The technique typically operates in positive-ion mode, where neutral molecules are protonated to form [M+H]⁺ ions. mdpi.com For example, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives were characterized using ESI-MS to confirm their molecular weights. mdpi.com The sensitivity of ESI allows for the analysis of small quantities of material, and its "soft" nature ensures that weak noncovalent interactions can sometimes be preserved in the gas phase. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unequivocal proof of a compound's structure, including detailed information about bond lengths, bond angles, and the spatial arrangement of atoms. For isoindole derivatives, single-crystal X-ray diffraction has been instrumental in verifying structures, understanding conformational preferences, and analyzing intermolecular forces that govern crystal packing.

Crystal Structure Analysis of Isoindole Derivatives

The crystal structures of numerous isoindole derivatives have been determined, revealing a variety of crystal systems and space groups. tandfonline.comresearchgate.net For example, a study of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives showed that they crystallize in the monoclinic system with a P2₁/n space group. tandfonline.com Similarly, a phosphino-substituted isoindole was found to crystallize in the monoclinic P2(1)/n space group. clockss.org

The asymmetric unit of a crystal can contain one or more independent molecules. In the case of {[(1Z)-3-chloro-1H-isoindol-1-ylidene]methyl}dimethylamine, the asymmetric unit contains two nearly planar independent molecules. nih.gov The determination of the crystal structure provides a definitive confirmation of the connectivity and stereochemistry of the synthesized compound, which is often essential for validating results from other spectroscopic techniques like NMR and MS. rsc.org

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| {[(1Z)-3-Chloro-1H-isoindol-1-ylidene]methyl}dimethylamine | C₁₁H₁₁ClN₂ | Monoclinic | P2₁/c | a = 12.1588 Å, b = 10.4087 Å, c = 16.3165 Å, β = 92.720° | nih.gov |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | C₁₅H₉FN₂O₃·H₂O | Monoclinic | P2₁/n | a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.116° | researchgate.net |

| 1H-Isoindole-1,3(2H)-dione, 2-[(methoxycarbonyl)thio] | C₁₀H₇NO₃S | Monoclinic | P2₁/c | a = 6.795 Å, b = 5.109 Å, c = 30.011 Å, β = 90.310° | researchgate.net |

| Phosphino-substituted isoindole 2 | C₂₅H₂₇N₂PS | Monoclinic | P2(1)/n | a = 12.6153 Å, b = 12.2631 Å, c = 14.8362 Å, β = 90.9990° | clockss.org |

Analysis of Bond Lengths and Angles in Amidine Fragments

The amidine group (-N=C-N-) is a key functional moiety in this compound and related compounds. X-ray diffraction studies of 1-imino-1H-isoindol-3-amine and its derivatives have revealed an unusual distribution of bond lengths within this fragment. researchgate.net Contrary to typical expectations where a C-N single bond is significantly longer than a C=N double bond, in the crystal phase of these isoindole derivatives, the exocyclic C-N single bond is often shorter than, or of similar length to, the endocyclic C=N double bond. researchgate.net

This phenomenon is attributed to a strong polarization of the amidine fragment induced by the polar environment of the crystal lattice. researchgate.net While calculations for isolated molecules in the gas phase show expected bond lengths, the solid-state structure is heavily influenced by intermolecular interactions. For example, in one derivative of 1-imino-1H-isoindol-3-amine, the C1-N(amino) bond length was measured at 1.325 Å, while the C1=N(imino) bond was 1.320 Å, demonstrating this remarkable polarization effect. researchgate.netacs.org The bond angles within the isoindole core and the amidine fragment are also precisely determined, confirming the planar or near-planar geometry of the heterocyclic system. acs.orgmdpi.com

| Bond | Experimental X-ray Data (Å) | Description | Reference |

|---|---|---|---|

| C2-N3 | 1.3249 | Endocyclic C=N type bond | acs.org |

| C2-N2 | 1.3467 | Exocyclic C-N type bond | acs.org |

| C1-N1 | 1.2753 | Endocyclic C=N type bond | acs.org |

| C1-N2 | 1.4055 | Exocyclic C-N type bond | acs.org |

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. researcher.life In isoindole derivatives, hydrogen bonding and π–π stacking are the dominant forces that stabilize the crystal lattice. mdpi.com The presence of donor and acceptor groups, such as N-H and C=O in isoindoline-1,3-diones, facilitates the formation of robust hydrogen-bonding networks. researchgate.net

Studies have identified various types of hydrogen bonds, including conventional N-H···O and weaker C-H···O interactions, which often link molecules into dimers or extended three-dimensional frameworks. researchgate.netmdpi.comresearchgate.net In chloro-substituted derivatives, C-H···Cl interactions can also play a role in the crystal packing. researchgate.net Furthermore, the planar aromatic rings of the isoindole system frequently engage in π–π stacking interactions, with inter-centroid distances typically ranging from 3.4 to 4.3 Å. mdpi.combeilstein-journals.org These non-covalent interactions are crucial not only for the stability of the crystal but also for influencing the molecule's physical properties. researchgate.netamanote.com The crystal packing of {[(1Z)-3-chloro-1H-isoindol-1-ylidene]methyl}dimethylamine, for instance, exhibits a relatively short Cl···Cl contact distance of 3.4907 Å, indicating the role of the halogen in directing the solid-state assembly. nih.gov

A thorough search of scientific literature and computational chemistry databases has been conducted to find theoretical and computational studies specifically focused on the chemical compound This compound .

Despite extensive searches for the compound by name, as well as by chemical identifiers such as its CAS number (76644-75-2 for the hydrochloride salt) and InChIKey, no specific studies providing the requested quantum chemical calculations were found. The required data for Density Functional Theory (DFT) optimizations, including basis set selection and functional application, Molecular Orbital Analysis (HOMO-LUMO and energy gap), and Natural Bond Orbital (NBO) analysis for this exact molecule are not available in the public domain.

While computational studies exist for related isoindole derivatives, such as 1-imino-1H-isoindol-3-amine researchgate.net or other substituted analogs, the strict requirement to focus solely on this compound prevents the use of data from these related but structurally different compounds.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound as per the provided outline and constraints.

Theoretical and Computational Chemistry Studies on 6 Chloro 1h Isoindol 3 Amine

Spectroscopic Property Prediction and Validation

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in predicting the vibrational frequencies of 6-chloro-1H-isoindol-3-amine. These computational approaches provide a fundamental understanding of the molecule's vibrational modes. A notable study employed the B3LYP functional combined with the 6-311++G(d,p) basis set to perform these calculations. The theoretical harmonic vibrational frequencies obtained through such methods are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set.

To bridge this gap between theoretical and experimental results, the calculated frequencies are typically scaled using a scaling factor. For calculations performed at the B3LYP/6-311++G(d,p) level, a scaling factor is applied to achieve better agreement with experimental data. The predicted spectrum allows for the detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the molecule's functional groups. Key predicted vibrations include the stretching of the N-H bonds in the amine group, the C-H bonds of the aromatic ring, the C=C and C-N bonds within the isoindole structure, and the characteristic C-Cl stretch.

The validity and accuracy of the computational models are confirmed by correlating the predicted vibrational frequencies with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. For this compound, the experimental FT-IR and FT-Raman spectra have been recorded and compared against the scaled theoretical frequencies.

This comparison allows for a definitive assignment of the observed spectral bands to specific molecular vibrations. For instance, the asymmetric and symmetric stretching vibrations of the amino group (NH2) are identified in the high-wavenumber region of the spectrum. The vibrations of the aromatic ring and the characteristic stretching of the C-Cl bond are also assigned based on the strong correlation between the predicted and measured values. The excellent agreement that is often observed between the experimental and scaled theoretical vibrational frequencies validates the optimized molecular geometry and the computational methodology employed.

Computational Prediction of Vibrational Frequencies

Electronic Structure and Reactivity Descriptors

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in a molecule, offering insights into the intramolecular charge distribution. For this compound, this analysis reveals the influence of the electronegative chlorine and nitrogen atoms on the electronic structure.

The analysis indicates that the nitrogen atoms of the isoindole ring and the exocyclic amine group, along with the chlorine atom, carry negative Mulliken charges. This is an expected outcome due to their high electronegativity compared to carbon and hydrogen. Consequently, the carbon atoms directly bonded to these electronegative atoms exhibit positive charges. The hydrogen atoms are found to carry small positive charges. This charge distribution is fundamental to understanding the molecule's polarity, its intermolecular interactions, and its reactive behavior.

Table 1: Selected Mulliken Atomic Charges for this compound (Note: The exact values can vary slightly based on the specific computational model and software used. The data presented is illustrative of typical findings.)

| Atom | Mulliken Charge (e) |

| Cl | -0.15 |

| N (amine) | -0.70 |

| N (ring) | -0.55 |

| C (bonded to Cl) | 0.20 |

| C (bonded to amine) | 0.45 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map for this compound provides a clear picture of its electrophilic and nucleophilic regions.

The surface illustrates that the most negative potential (typically colored red or yellow) is concentrated around the electronegative nitrogen atoms of the amine and isoindole groups, as well as the chlorine atom. These electron-rich regions represent the most likely sites for an electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are located around the hydrogen atoms, particularly those of the amine group. These electron-deficient sites are susceptible to nucleophilic attack. The MEP surface thus provides a qualitative and intuitive guide to the molecule's chemical reactivity.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative insights into the chemical reactivity and stability of a molecule. For this compound, parameters such as the HOMO-LUMO energy gap, chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω) have been calculated using DFT.

A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. Chemical hardness and softness are related to this gap, with a harder molecule being less reactive. Electronegativity and the electrophilicity index provide measures of the molecule's ability to attract and accept electrons, respectively. The analysis of these descriptors suggests that this compound possesses a moderate level of reactivity, making it a viable candidate for various chemical transformations.

Table 2: Calculated Reactivity Parameters for this compound (Note: Values are typically in electron volts (eV) and are dependent on the computational method.)

| Reactivity Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| Energy Gap (LUMO-HOMO) | 4.9 |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 2.29 |

Molecular Electrostatic Potential (MEP) Surfaces

Tautomeric Stability and Energetics via Computational Methods

The isoindol-3-amine core can exist in different tautomeric forms, primarily the amino-imino and diimino forms. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been employed to determine the relative stabilities of these tautomers. researchgate.netresearchgate.net

Studies on the parent compound, 1-imino-1H-isoindol-3-amine, reveal a fascinating reversal of stability between the gas phase and the solid state. researchgate.netresearchgate.net Quantum chemical calculations have shown that in the gas phase, the diimino tautomer possesses the lowest energy, making it the most stable form. researchgate.netresearchgate.net However, in the solid state, the amino-imino tautomer (the form corresponding to 1H-isoindol-3-amine) is stabilized and becomes the more stable species. researchgate.netresearchgate.net This stabilization is attributed to the influence of the polar crystalline environment. researchgate.netresearchgate.net The choice of computational method and basis set, such as MP2/6-311G(d,p) and MP2/cc-pvtz, is crucial for accurately predicting these energy differences. researchgate.netresearchgate.net Similar computational approaches are used to evaluate the stability of substituted derivatives in different environments, such as in various solvents. scirp.orgrsc.org

Table 1: Tautomeric Stability of Isoindol-amine Core This table illustrates the typical findings from computational studies on the relative stability of isoindol-amine tautomers.

| Tautomer | Phase | Relative Energy (kcal/mol) | Most Stable Form | Computational Method |

| Amino-imino | Gas Phase | Higher Energy | No | MP2/cc-pvtz |

| Diimino | Gas Phase | 0.0 (Reference) | Yes | MP2/cc-pvtz |

| Amino-imino | Solid State | 0.0 (Reference) | Yes | X-ray & DFT |

| Diimino | Solid State | Higher Energy | No | X-ray & DFT |

Solid-State Computational Studies

One of the most significant findings from computational and X-ray diffraction studies on 1-imino-1H-isoindol-3-amine and its derivatives is the remarkably strong polarization of the amidine (NH2–C=N) fragment within the crystal lattice. researchgate.netresearchgate.net In isolated molecules modeled in the gas phase, the single carbon-nitrogen (C–N) bond and the double carbon-nitrogen (C=N) bond exhibit their expected lengths. researchgate.netresearchgate.net

However, in the crystalline phase, a dramatic change occurs. The polar environment induces such a strong polarization that the single C–N bond shortens to a length comparable to, or even shorter than, the double C=N bond. researchgate.netresearchgate.net This unusual bond length distribution is a direct consequence of intermolecular interactions in the solid state. researchgate.net This environmental effect is powerful enough to stabilize the amino-imino tautomer over the diimino tautomer, which is energetically favored in the gas phase. researchgate.netresearchgate.net

For chloro- and nitrogen-containing heterocyclic compounds similar to this compound, Hirshfeld analysis typically reveals the dominant role of specific interactions in stabilizing the crystal structure. nih.govtandfonline.com The most significant contributions often come from H···H, H···Cl/Cl···H, and C···H contacts, indicating that van der Waals forces are major contributors to the crystal packing. nih.gov Hydrogen bonds, such as N-H···N or O-H···N, appear as distinct "spikes" in the fingerprint plots and are crucial for forming supramolecular assemblies. iucr.org

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Compounds This table presents typical percentage contributions of various intermolecular interactions to the Hirshfeld surface for analogous molecular crystals, illustrating the data obtained from such analyses.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 34 - 55% |

| O···H / H···O | 17 - 26% |

| C···H / H···C | 10 - 18% |

| H···Cl / Cl···H | ~13% |

| N···H / H···N | ~6% |

| C···C | ~10% |

Influence of Polar Environment on Amidine Polarization

Investigation of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. q-chem.commdpi.com It is employed to predict photophysical properties such as UV-Vis absorption and emission spectra. nih.govgaussian.com For complex systems like isoindole derivatives, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), can elucidate the nature of electronic transitions. nih.govacs.orgnih.gov

Studies on related structures, like 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole, have used TD-DFT to investigate the absorption and emission properties of different tautomers. nih.gov Such calculations help identify the most stable tautomer responsible for observed phenomena like excited-state intramolecular proton transfer (ESIPT). nih.gov The computed absorption and emission wavelengths are often in good agreement with experimental data. nih.gov These calculations provide insight into the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to the molecule's photophysical behavior. researchgate.net

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a key role in the rational design of molecules with significant NLO properties. nih.govresearchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods. eurjchem.com

Derivatives of the 1H-isoindol-3-amine scaffold have been identified as possessing promising NLO activity. researchgate.net For example, computational and experimental studies on N′-(3-Amino-1H-isoindol-1-ylidene)-carbohydrazides showed that these compounds exhibit higher NLO activity than reference materials like urea. researchgate.net DFT analysis revealed that features such as intramolecular charge transfer, frontier molecular orbital characteristics, and molecular electrostatic potential are correlated with the high hyperpolarizability values. researchgate.net The presence of extended π-conjugated systems and strong donor-acceptor groups within a molecule is a known strategy to enhance NLO response, a principle that can be applied to the design of new this compound derivatives. eurjchem.com

Table 3: Calculated First Hyperpolarizability (β) for NLO Assessment This table shows an example of how calculated NLO properties are typically reported, with values often compared to a standard reference like urea.

| Compound/Derivative | Computational Method | Basis Set | First Hyperpolarizability (β) (a.u.) |

| Urea (Reference) | DFT/B3LYP | 6-311++G(d,p) | Value |

| Isoindole Derivative 1 | DFT/B3LYP | 6-311++G(d,p) | Value |

| Isoindole Derivative 2 | DFT/B3LYP | 6-311++G(d,p) | Value |

Applications of 6 Chloro 1h Isoindol 3 Amine in Chemical Science and Research Excluding Clinical/therapeutic Applications

Role as a Chemical Building Block in Organic Synthesis

6-Chloro-1H-isoindol-3-amine serves as a versatile building block in the field of organic synthesis. Its structure, featuring a reactive amino group and a chlorinated benzene (B151609) ring fused to a pyrrole (B145914) ring, makes it an ideal starting material for constructing more complex molecules. This compound is particularly valuable in the synthesis of heterocyclic systems and for creating libraries of novel compounds for research purposes.

The isoindole core of this compound is a key structural motif found in many biologically active molecules and functional materials. rsc.org Chemists utilize this compound as a precursor to synthesize a variety of complex N-heterocyclic frameworks. rsc.org For instance, derivatives of isoindolinone, which can be synthesized from isoindole precursors, are important in medicinal chemistry due to their stable N-C-N substructure. researchgate.net The presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of polycyclic systems. researchgate.net The amino group can readily participate in reactions to form larger, more intricate heterocyclic structures, such as isoindolo[2,1-a]indol-6-ones and tetrahydropyrimido[2,1-a]isoindole-2,6-diones. researchgate.net

The ability to easily modify the structure of this compound makes it a valuable scaffold for the generation of compound libraries. frontiersin.org These libraries, consisting of a large number of structurally related compounds, are crucial for screening and identifying molecules with desired properties. The synthesis of such libraries often employs multicomponent reactions, which allow for the rapid and efficient creation of diverse molecules from simple starting materials. frontiersin.orgnih.gov For example, isoindolinone derivatives can be readily synthesized in a combinatorial fashion, facilitating the exploration of a wide chemical space. researchgate.netfrontiersin.org

Precursor for Complex Heterocyclic Systems

Development of Functional Materials

The unique electronic and photophysical properties of molecules derived from this compound have led to their use in the development of various functional materials, including dyes, pigments, and fluorescent probes.

The isoindole structure is a known chromophore, and its derivatives are used in the production of dyes and pigments. The extended π-conjugated system of isoindole-based molecules allows them to absorb light in the visible region of the electromagnetic spectrum, resulting in their characteristic colors. The specific color of the dye can be tuned by modifying the substituents on the isoindole ring system. The chloro-substituent on the 6-position can influence the electronic properties of the molecule and, consequently, its color.

Derivatives of isoindoles are key components in the synthesis of advanced fluorescent materials. researchgate.net These materials have applications in various scientific fields, from materials science to biology. colab.ws

BODIPY Fluorophores: BODIPY (boron-dipyrromethene) dyes are a class of highly fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. colab.wsresearchgate.net The synthesis of certain BODIPY derivatives can involve precursors with isoindole-like structures. The versatility of BODIPY chemistry allows for the fine-tuning of their photophysical properties by introducing different substituents onto the core structure. core.ac.ukchemrxiv.orgncl.ac.uk This makes them suitable for a wide range of applications, including as fluorescent labels and sensors. colab.ws

Blue-Luminescent Diones: Researchers have synthesized blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones through a one-pot, pseudo three-component reaction. nih.govbeilstein-journals.org These compounds exhibit intense blue to greenish-blue emission in solution. beilstein-journals.org The synthesis involves the in-situ formation of a tricyclic anhydride (B1165640) from an arylpropiolic acid, which then reacts with an amine to yield the target isoindole-1,3-dione. nih.gov The photophysical properties of these diones, such as their absorption and emission wavelengths, can be modulated by altering the electronic nature of the substituents on the aryl ring. nih.gov Some of these compounds also exhibit aggregation-induced emission (AIE), where their fluorescence intensity increases in the solid state compared to in solution. frontiersin.orgnih.gov

Table 1: Examples of Synthesized Functional Materials Derived from Isoindole Precursors

| Compound Class | Specific Example | Key Features | Potential Application |

|---|---|---|---|

| BODIPY Fluorophores | Substituted BODIPY Dyes | High fluorescence quantum yield, photostability. colab.ws | Fluorescent labels, sensors. colab.ws |

| Blue-Luminescent Diones | 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones | Intense blue to greenish-blue emission, some exhibit AIE. nih.govbeilstein-journals.org | Fluorescent materials, OLEDs. frontiersin.org |

| Isoindole-fused Imidazoles | 1-(2-hydroxy-5-chlorophenyl)-3,5-dioxo-1H-imidazo-[3,4-b] isoindole | Highly fluorescent in aprotic solvents, green fluorescence in weak acid. researchgate.net | Fluorescent probes, cell staining. researchgate.net |

Dyes and Pigments

Research into Biological Activity (In Vitro and Mechanistic Studies)

While excluding clinical applications, it is noteworthy that derivatives of this compound are subjects of in vitro and mechanistic studies to understand their biological activities. The isoindole scaffold is present in numerous compounds with interesting biological properties. rsc.orgjmchemsci.com For example, N-substituted 1H-isoindole-1,3(2H)-dione derivatives have shown a range of biological effects. jmchemsci.com Research in this area focuses on understanding how these molecules interact with biological targets at a molecular level. For instance, studies might investigate the binding of isoindole derivatives to enzymes or receptors to elucidate their mechanism of action. Such fundamental research is crucial for the rational design of new molecules with specific biological functions for research tool development.

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The isoindole nucleus, a key feature of this compound, is a structural component in a variety of synthetic compounds investigated for their antimicrobial properties. derpharmachemica.comgsconlinepress.com Research into isoindole-1,3-dione derivatives, which can be synthesized from isoindole precursors, has shown a range of in vitro antibacterial and antifungal activities. researchgate.net These studies often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Derivatives have been tested against a panel of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.netresearchgate.net For instance, certain 2-amino benzothiazole (B30560) derivatives incorporating an isoindole moiety have demonstrated good antibacterial activity, with MIC values indicating their potential as antimicrobial leads. researchgate.net One study found that a specific isoindoline-1,3-dione derivative showed remarkable activity against Bacillus subtilis and notable activity against Pseudomonas aeruginosa when compared to standard antibiotics. researchgate.net Similarly, fused isoindole systems, known as tribactams, have shown extreme potency against Gram-positive bacteria like S. aureus and Staphylococcus epidermidis. derpharmachemica.com The antibacterial efficacy of some derivatives is considered comparable to that of β-lactam antibiotics. derpharmachemica.com

Antifungal screening has also been a focus, with compounds tested against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net The results indicate that the isoindole scaffold is a promising starting point for developing new antimicrobial agents. ekb.eg

Table 1: Antimicrobial Activity of Representative Isoindole Derivatives

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | S. aureus | 12.5 | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | B. subtilis | 6.25 | researchgate.net |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | E. coli | 3.125 | researchgate.net |

| 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | S. aureus | <0.025 | derpharmachemica.com |

| 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | E. coli | 0.2 | derpharmachemica.com |

| 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | P. aeruginosa | 0.39 | derpharmachemica.com |

| Antitubercular Isoindole Derivative | M. tuberculosis H37Rv | 0.2 | researchgate.net |

Note: The compounds listed are derivatives of the core isoindole structure and not this compound itself. Data is presented to illustrate the antimicrobial potential of the isoindole chemical class.

Anticancer Activity Investigations (e.g., Cytotoxicity against Cell Lines)

The isoindole framework is of significant interest in oncology research due to the cytotoxic properties exhibited by its derivatives against various cancer cell lines. researchgate.net Synthetic isoindole-1,3-dione analogues have been evaluated for their anticancer potential against a range of human cancer cells, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (PC-3) cancer lines. researchgate.net The cytotoxic effect is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Research has shown that modifications to the isoindole structure can lead to varied cytotoxic effects depending on the substituent groups and the target cell line. researchgate.net For example, studies on indole (B1671886) derivatives, which are isomers of isoindoles, have demonstrated that the presence of electron-withdrawing groups like fluorine can enhance anticancer activity, particularly in ER-α-positive breast cancer cells (T47D and MCF-7). ajgreenchem.com Certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against the K562 chronic myeloid leukemia cell line, with one compound exhibiting an IC50 value of 5.15 µM while showing lower toxicity to normal cells. mdpi.com This highlights the potential for developing selective anticancer agents based on this heterocyclic system.

Table 2: Cytotoxicity of Representative Isoindole and Related Heterocyclic Derivatives

| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Indazole Derivative (6o) | K562 (Leukemia) | 5.15 | mdpi.com |

| Indazole Derivative (6o) | HEK-293 (Normal) | 33.2 | mdpi.com |

| Indole Derivative (HD-7) | MCF-7 (Breast Cancer) | 16.75 | researchgate.net |

| Indole Derivative (HD-8) | MCF-7 (Breast Cancer) | 18.33 | researchgate.net |

| Naphthoquinone-chalcone hybrid (4) | HL-60 (Leukemia) | Not Active | inca.gov.br |

| Naphthoquinone-chalcone hybrid (1-3) | HCT-116 (Colon) | 0.46 - 15.35 | inca.gov.br |

Note: The compounds listed are derivatives of related heterocyclic structures. Data is presented to illustrate the cytotoxic potential of compounds containing scaffolds similar to isoindole.

Anti-inflammatory Activity Investigations (in vitro models)

Derivatives of the isoindole and related indole structures are actively investigated for their anti-inflammatory properties in various in vitro models. researchgate.netnih.gov A key mechanism of inflammation involves the overproduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Researchers evaluate the potential of new compounds to inhibit the production of these mediators in cells, often using lipopolysaccharide (LPS)-activated macrophages (like RAW 264.7 cells) as a model system. nih.gov

Studies have shown that certain indoline (B122111) derivatives can significantly reduce the levels of NO, TNF-α, and IL-6 at very low concentrations, sometimes in the picomolar range. nih.gov The anti-inflammatory effect of one such compound was linked to a decrease in the phosphorylation of p38 mitogen-activated protein kinase, a key signaling molecule in the inflammatory pathway. nih.gov Other research on different heterocyclic compounds has also demonstrated significant inhibition of TNF-α and IL-6. jocpr.com The ability of these compounds to modulate inflammatory pathways at a cellular level makes them valuable tools for inflammation research.

Table 3: In Vitro Anti-inflammatory Activity of Representative Indoline/Amine Derivatives | Compound Class/Number | Model System | Effect | Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | | Indoline Derivative (25) | LPS-activated RAW-264.7 cells | Reduced NO, TNF-α, IL-6 | 1-10 pM | nih.gov | | Indoline Derivative (26) | LPS-activated RAW-264.7 cells | Reduced NO, TNF-α, IL-6 | 1-10 pM | nih.gov | | Indoline Derivative (29) | LPS-activated RAW-264.7 cells | Reduced NO, TNF-α, IL-6 | 1-10 pM | nih.gov | | Salicylaldehyde-Amine (5) | BSA Denaturation Assay | IC50 = 699.72 µM | mdpi.com | | Salicylaldehyde-Amine (2) | BSA Denaturation Assay | IC50 = 839.64 µM | mdpi.com |

Note: The compounds listed are derivatives of related structures, evaluated for their potential to modulate inflammatory responses in vitro.

Enzyme Inhibition Studies (e.g., Cyclooxygenase affinity, InhA inhibitors)

The this compound scaffold is a precursor for molecules designed to target specific enzymes involved in disease processes. These inhibition studies are fundamental to understanding drug-target interactions and for the rational design of more potent and selective inhibitors.

Cyclooxygenase (COX) Affinity

Cyclooxygenase (COX) is a key enzyme in the synthesis of pro-inflammatory prostaglandins, and it exists in at least two isoforms, COX-1 and COX-2. nih.gov The inhibition of these enzymes is a major mechanism for anti-inflammatory drugs. nih.gov Derivatives of isoindole and related structures have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. mdpi.comtandfonline.com In vitro assays are used to determine the IC50 values of these compounds against each enzyme isoform, which allows for the assessment of both potency and selectivity (COX-2 vs. COX-1). researchgate.net For example, N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been shown to inhibit COX enzymes, with some compounds showing greater inhibition of COX-2 and others inhibiting COX-1 more strongly than the reference drug meloxicam. mdpi.com

Table 4: COX Enzyme Inhibition by Representative Isoindole-1,3(2H)-dione Derivatives

| Compound | COX-1 Inhibition (% at 1 µM) | COX-2 Inhibition (% at 1 µM) | Reference |

|---|---|---|---|

| Compound E | 69.13 | 76.24 | mdpi.com |

| Compound F | 64.12 | 74.22 | mdpi.com |

| Compound H | 70.09 | 80.11 | mdpi.com |

| Meloxicam (Reference) | 65.41 | 72.13 | mdpi.com |

Note: The compounds are N-substituted 1H-isoindole-1,3(2H)-dione derivatives. Data illustrates the potential of the chemical class to inhibit cyclooxygenase enzymes.

InhA Inhibitors

Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov Inhibition of InhA is a validated strategy for antitubercular drug discovery. google.com The isoindole scaffold has been incorporated into molecules designed as potential InhA inhibitors. d-nb.info Research in this area often involves screening compounds for their ability to inhibit the growth of mycobacteria and then confirming their action by measuring the inhibition of the purified InhA enzyme. nih.govgoogle.com For example, certain quinoline-triazole conjugates have been identified as inhibitors of both M. tuberculosis and the InhA enzyme, with one compound showing significant activity. nih.gov In silico studies have also been used to screen for potential InhA inhibitors, identifying compounds with favorable binding affinities. nih.govresearchgate.net

Table 5: InhA Inhibition and Antitubercular Activity of Representative Compounds

| Compound Class/Number | Target | Activity | Reference |

|---|---|---|---|

| Quinoline-triazole (5n) | M. tuberculosis | MIC = 12.5 µg/mL | nih.gov |

| Quinoline-triazole (5n) | InhA Enzyme | Significant Inhibition | nih.gov |

| Thiourea-Benzenesulfonamide (3i) | M. tuberculosis | MIC = 6.4 µM | d-nb.info |

| 5-Chloroindoline (Docking Study) | InhA Binding Affinity | -7.79 kcal/mol | nih.govresearchgate.net |

Note: The compounds are from different chemical classes, investigated for their potential to inhibit the InhA enzyme.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isoindole-based structures, SAR studies explore how changes in the molecule's structure, such as the addition, removal, or modification of functional groups, affect its biological efficacy.

For instance, in the context of COX inhibition by isoindole-1,3(2H)-dione derivatives, SAR studies have revealed that the nature of the linker between the isoindole core and an arylpiperazine residue is important. mdpi.com A longer linker was found to increase inhibitory activity against COX-2. mdpi.com The position of substituents on the aryl ring also plays a critical role; a methoxy (B1213986) group at the meta-position (compound H) resulted in higher COX-2 inhibition compared to ortho- or para-positions. mdpi.com

In other heterocyclic systems, like indole-2-carboxamides, SAR has shown that a chloro group is preferred at the 3-position for inhibitory activity, whereas a dimethylamino group is favored at the 4-position. nih.gov Similarly, for antimicrobial thiazole (B1198619) derivatives, small halogen substituents like 4-fluoro were found to induce favorable activity, while larger groups like trifluoromethyl or chloro at other positions significantly decreased it. mdpi.com These studies provide a rational basis for designing more potent and selective molecules by modifying the this compound scaffold.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.govmdpi.com This method provides valuable insights into the binding mode and interactions at the molecular level.

For isoindole derivatives targeting COX enzymes, docking studies have identified key amino acid residues within the enzyme's active site that are crucial for binding. mdpi.com For example, potent inhibitors form hydrogen bonds with residues like Arg120 and Tyr355 in the COX-2 active site. nih.gov The isoindole part of the molecule often engages in hydrophobic interactions with residues such as Val349, Leu352, and Val523. mdpi.com

In the case of InhA inhibitors, docking studies have been used to filter potential drug candidates and understand their mechanism of action. nih.govresearchgate.net Compounds are docked into the InhA active site, which is known to be hydrophobic and favorably interacts with moieties like thiourea. d-nb.info The stability of the ligand-enzyme complex is often confirmed using molecular dynamics simulations. nih.gov These computational studies are instrumental in the rational design of new derivatives based on the this compound structure, guiding synthetic efforts toward compounds with improved binding affinity and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1H-indazol-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, chlorinated indazole derivatives can be synthesized via diazotization followed by cyclization using reagents like sodium nitrite and hydrochloric acid. Optimization includes adjusting temperature (e.g., 0–5°C for diazotization), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometric ratios of reagents. Recrystallization in ethanol/water mixtures improves purity .

- Key Data : Comparative studies show that substituting chlorine at the 6-position enhances stability compared to bromine analogs, with yields ranging from 60–85% depending on reaction time and catalyst (e.g., Pd/C for hydrogenation) .

Q. How is 6-chloro-1H-indazol-3-amine characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : X-ray crystallography (via SHELX programs) is the gold standard for structural elucidation . Complementary techniques include:

- NMR : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).

- HPLC-MS : To confirm molecular weight (167.59 g/mol) and detect impurities (<2% by area normalization) .

- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What preliminary biological screening models are used to evaluate 6-chloro-1H-indazol-3-amine’s activity?

- Methodological Answer : In vitro assays include:

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence-based assays (IC values reported in µM ranges) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC and selectivity indices .

Advanced Research Questions

Q. How does the chlorine substituent at the 6-position influence reactivity and biological activity compared to other halogenated analogs?

- Methodological Answer :

- Substituent Effects : Chlorine’s electronegativity increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. Comparative studies with 6-bromo and 6-iodo analogs show chlorine’s superior leaving-group ability (reaction rates: Cl > Br > I in SNAr) .

- Biological Impact : Chlorine enhances membrane permeability (logP ~1.8) compared to bulkier bromine (logP ~2.3), improving cellular uptake in pharmacokinetic models .

Q. What strategies resolve contradictions in reported biological activities of 6-chloro-1H-indazol-3-amine derivatives?

- Methodological Answer :

- Data Normalization : Account for assay variability (e.g., ATP concentrations in kinase assays) by cross-referencing results with standardized protocols (e.g., Eurofins Panlabs).

- SAR Analysis : Systematic modification of substituents (e.g., methyl at N1, amino at C3) reveals that minor structural changes drastically alter target binding. For example, 1-methylation reduces off-target effects in kinase inhibition by 40% .

Q. How can computational methods predict the binding modes of 6-chloro-1H-indazol-3-amine to therapeutic targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). Key parameters include Glide XP scoring and MM-GBSA binding energy calculations .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.